molecular formula C17H21N B3255515 N-Benzyl-4-(tert-butyl)aniline CAS No. 255835-93-9

N-Benzyl-4-(tert-butyl)aniline

Cat. No.: B3255515
CAS No.: 255835-93-9
M. Wt: 239.35 g/mol
InChI Key: QXCTVHMDOYLPKB-UHFFFAOYSA-N
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Description

N-Benzyl-4-(tert-butyl)aniline is an organic compound with the molecular formula C17H21N and a molecular weight of 239.35 g/mol It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and a tert-butyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(tert-butyl)aniline typically involves the reaction of 4-tert-butylaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions . The general reaction scheme is as follows:

4-tert-Butylaniline+Benzyl chlorideThis compound+HCl\text{4-tert-Butylaniline} + \text{Benzyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-tert-Butylaniline+Benzyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(tert-butyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzyl anilines.

Mechanism of Action

The mechanism of action of N-Benzyl-4-(tert-butyl)aniline involves its interaction with specific molecular targets and pathways. The benzyl and tert-butyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-methylaniline
  • N-Benzyl-4-ethylaniline
  • N-Benzyl-4-isopropylaniline

Comparison

N-Benzyl-4-(tert-butyl)aniline is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The tert-butyl group can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability .

Properties

IUPAC Name

N-benzyl-4-tert-butylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14/h4-12,18H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCTVHMDOYLPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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